BenchChemオンラインストアへようこそ!

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Physicochemical profiling pKa prediction Imidazopyridine ionization

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a fully substituted imidazo[4,5-b]pyridine methyl ester bearing methyl groups at both the C2 and N3 positions of the fused bicyclic core. This scaffold belongs to the 1-deazapurine class, which shares structural homology with purine nucleobases and has been exploited extensively in kinase inhibitor and phosphodiesterase inhibitor drug discovery programs.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 1956319-94-0
Cat. No. B2616830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
CAS1956319-94-0
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCC1=NC2=C(N1C)N=C(C=C2)C(=O)OC
InChIInChI=1S/C10H11N3O2/c1-6-11-7-4-5-8(10(14)15-3)12-9(7)13(6)2/h4-5H,1-3H3
InChIKeyJKEWSZBFYYXLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1956319-94-0): Core Physicochemical Profile for Procurement Evaluation


Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a fully substituted imidazo[4,5-b]pyridine methyl ester bearing methyl groups at both the C2 and N3 positions of the fused bicyclic core [1]. This scaffold belongs to the 1-deazapurine class, which shares structural homology with purine nucleobases and has been exploited extensively in kinase inhibitor and phosphodiesterase inhibitor drug discovery programs [2]. The compound exhibits a molecular weight of 205.21 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, a computed XLogP3 of 1.3, and a predicted pKa of 4.54, defining a distinct physicochemical signature relative to its mono-methylated and des-methyl counterparts [1]. Commercially, it is available at 95% purity from multiple reputable vendors .

Why Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate Cannot Be Interchanged with Other Imidazo[4,5-b]pyridine-5-carboxylate Analogs


Imidazo[4,5-b]pyridine-5-carboxylate derivatives bearing different N3-substitution patterns display fundamentally altered ionization equilibria, hydrogen bond donor capacities, and lipophilicities that preclude simple interchange [1]. The presence of the N3-methyl group in the target compound eliminates the lone N–H hydrogen bond donor present in the 2-methyl analog, reducing the HBD count from 1 to 0 and simultaneously shifting the predicted pKa of the pyridine nitrogen by over 3 log units (from ~7.99 to 4.54) [1]. Such differences directly affect solubility, membrane permeability, and molecular recognition in biological targets, meaning that a procurement decision based solely on core scaffold similarity—without accounting for N3-substitution—risks selecting a compound with divergent pharmacokinetic and pharmacodynamic behavior [2]. The quantitative evidence below establishes where these differences are measurable and procurement-relevant.

Quantitative Differentiation Evidence for Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate vs. Closest Analogs


pKa Shift of >3 Log Units Relative to N3-Unsubstituted 2-Methyl Analog Drives Distinct Ionization Profiles

The predicted pKa of the pyridine nitrogen in methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is 4.54 ± 0.30, compared to 7.985 ± 0.40 for the N3-unsubstituted analog methyl 2-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 219763-98-1) . At physiological pH 7.4, the target compound is >99.9% uncharged, whereas the comparator exists in a mixed ionization state (~20% protonated), which has direct consequences for passive membrane permeability and off-target binding promiscuity.

Physicochemical profiling pKa prediction Imidazopyridine ionization

Elimination of Hydrogen Bond Donor Capacity via N3-Methylation Distinguishes Target from All N3-Unsubstituted Analogs

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate possesses zero hydrogen bond donors (HBD = 0), whereas the N3-unsubstituted analog methyl 2-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 219763-98-1) has one HBD arising from the imidazole N–H group [1]. Among orally bioavailable drugs, an HBD count of 0–1 is associated with significantly higher passive permeability (mean Papp >10 × 10⁻⁶ cm/s) compared to compounds with HBD ≥ 2 according to comprehensive analyses of drug-like chemical space [2].

Hydrogen bond donor count Permeability Drug-likeness

Moderate Lipophilicity (XLogP3 = 1.3) Offers Balanced Solubility-Permeability Profile vs. More Polar or Lipophilic Analogs

The target compound displays a computed XLogP3 of 1.3 [1], which is marginally higher than the 3-methyl analog methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1934833-64-3; predicted LogP = 1.22 ), and substantially lower than more heavily substituted imidazo[4,5-b]pyridine derivatives used in kinase inhibitors that commonly exceed LogP 3.0 [2]. This places the compound within the optimal LogP range (1–3) recommended for fragment-based screening hits.

Lipophilicity LogP Solubility-permeability balance

Methyl Ester vs. Free Carboxylic Acid: Differentiated Synthetic Utility for Downstream Derivatization

The methyl ester functionality of the target compound (CAS 1956319-94-0) enables direct transesterification, aminolysis, and reduction reactions without requiring a separate carboxylic acid activation step, contrasting with the free acid analog 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 1782202-13-4) which demands coupling reagents for amide bond formation . The ester form also provides superior solubility in organic solvents commonly used in parallel synthesis (e.g., DCM, THF, DMF) compared to the zwitterionic or salt forms of the free acid .

Building block versatility Ester hydrolysis Amide coupling

Commercial Purity Benchmark: 95% Minimum Purity with Batch-Level Quality Assurance Documentation

The target compound is supplied at a minimum purity specification of 95% by multiple independent vendors including Fluorochem (Product F505932) and AKSci (Catalog 5068EF), with certificates of analysis (CoA) and safety data sheets (SDS) provided for each batch . GLPBio additionally offers pre-formulated 10 mM DMSO stock solutions, reducing variability in biological assay preparation [1].

Commercial purity Quality assurance Reproducibility

Optimal Procurement and Application Scenarios for Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Neutral, Low-HBD Scaffolds

With zero hydrogen bond donors, a LogP of 1.3, and molecular weight of 205 Da, this compound satisfies the 'Rule of Three' criteria (MW < 300, LogP ≤ 3, HBD ≤ 3) for fragment library membership [1]. Its predicted pKa of 4.54 ensures the compound remains uncharged at physiological pH, favoring passive membrane permeability in cell-based fragment screens, which is a key differentiator from the N3-unsubstituted 2-methyl analog that carries a partial positive charge at pH 7.4 .

Medicinal Chemistry SAR Campaigns Targeting Kinase or PDE Active Sites via C5-Ester Diversification

The methyl ester at the C5 position serves as a versatile handle for rapid amide library synthesis via direct aminolysis, enabling exploration of vector diversity toward the solvent-exposed region of kinase or PDE10A active sites without the additional activation step required by the free carboxylic acid analog [2]. The balanced LogP supports both enzymatic and cellular assay formats.

Physicochemical Benchmarking Studies Comparing N3-Methylated vs. N3-Unsubstituted Imidazopyridines

The >3 log unit pKa difference between this compound and its N3-unsubstituted analog makes it an ideal paired probe for systematically dissecting the contribution of ionization state to target binding, cellular permeability, and metabolic stability in imidazo[4,5-b]pyridine-based chemical series . Procurement of both compounds from documented 95%-purity batches ensures valid head-to-head comparisons.

High-Throughput Screening with Pre-Formulated DMSO Stock Solutions to Minimize Assay Variability

The availability of this compound as a pre-formulated 10 mM DMSO stock solution (GLPBio) reduces inter-operator variability in compound weighing and dissolution, supporting reproducible IC₅₀ determinations across multi-plate screening campaigns [3]. This formulation option is particularly valuable for core facilities and CROs running standardized panels.

Quote Request

Request a Quote for Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.